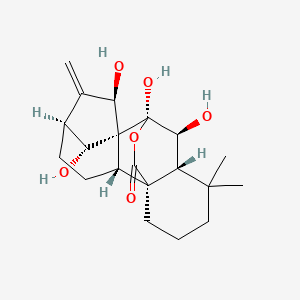
(-)-Rabdoternin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Rabdoternin A is a naturally occurring compound isolated from the plant Rabdosia ternifolia. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rabdoternin A involves several steps, starting from readily available starting materials. The key steps include:
Cyclization: Formation of the core diterpenoid structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, carbonyl, and methoxy groups through various organic reactions.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and scalability of the synthetic routes. Biotechnological approaches, such as microbial fermentation and plant cell culture, are also being explored for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Rabdoternin A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different substituents on the aromatic ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
(-)-Rabdoternin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Studies have shown its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of (-)-Rabdoternin A involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
(-)-Rabdoternin A is compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Taxol: A well-known anti-cancer agent that stabilizes microtubules and inhibits cell division.
Andrographolide: Exhibits anti-inflammatory and anti-cancer properties similar to this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to target multiple pathways makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
128887-80-9 |
|---|---|
Molekularformel |
C20H28O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(1R,2R,5S,7R,8R,9S,10S,11R)-7,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,26-16(18)24)19(11,13(9)21)14(10)22/h10-15,21-23,25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14?,15-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
DWBNAAUVBIEEOE-WVTLLFIISA-N |
SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
Isomerische SMILES |
CC1(CCC[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)[C@H]5O)(OC3=O)O)O)C |
Kanonische SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Rabdoternin A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















